molecular formula C12H11NO B1443274 1-(Isoquinolin-5-YL)propan-1-one CAS No. 1053656-01-1

1-(Isoquinolin-5-YL)propan-1-one

Cat. No.: B1443274
CAS No.: 1053656-01-1
M. Wt: 185.22 g/mol
InChI Key: KXAHLCOLHKNWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoquinolin-5-YL)propan-1-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-5-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHLCOLHKNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695108
Record name 1-(Isoquinolin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-01-1
Record name 1-(Isoquinolin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Isoquinolin-5-YL)propan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Therapeutic Utility

Executive Summary

1-(Isoquinolin-5-yl)propan-1-one (CAS: 1053656-01-1) is a critical heterocyclic building block, primarily utilized as a scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors. Structurally, it consists of an isoquinoline core substituted at the C5 position with a propionyl moiety. This specific substitution pattern is pharmacologically significant; it mimics the steric and electronic environment found in clinical ROCK inhibitors like Fasudil and Ripasudil, yet offers a distinct alkyl linker for structure-activity relationship (SAR) exploration.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and role in kinase modulation.

Part 1: Physicochemical Profile

The physicochemical parameters of this compound dictate its behavior in biological systems and synthetic workflows. The C5-ketone functionality introduces a metabolic "soft spot" while maintaining the basicity of the isoquinoline nitrogen (


 ~5.4), essential for binding to the ATP-binding pocket of kinases.
Table 1: Core Molecular Specifications
ParameterValueTechnical Note
Chemical Name This compoundIUPAC nomenclature
CAS Number 1053656-01-1 Unique identifier for procurement
Molecular Formula

Molecular Weight 185.22 g/mol Monoisotopic Mass: 185.0841
Appearance Pale yellow to off-white solidHygroscopic; store under inert gas
LogP (Predicted) 2.3Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 2Nitrogen (ring) and Oxygen (carbonyl)
H-Bond Donors 0Lacks -OH or -NH groups
Polar Surface Area ~30 ŲFavorable for BBB penetration

Part 2: Synthetic Architecture

Synthesizing 5-substituted isoquinolines is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (EAS). Direct Friedel-Crafts acylation typically fails or yields mixtures.

The Authoritative Route: Palladium-Catalyzed Stille Coupling To ensure regioselectivity at the C5 position, the most robust protocol utilizes a 5-bromoisoquinoline precursor. This method avoids the formation of C1-substituted byproducts common in direct lithiation strategies.

Experimental Protocol

Precursor: 5-Bromoisoquinoline Reagents: Tributyl(1-ethoxyprop-1-en-1-yl)stannane,


, Toluene, HCl.
  • Coupling (Stille Reaction):

    • Charge a flame-dried Schlenk flask with 5-bromoisoquinoline (1.0 eq) and

      
       (5 mol%).
      
    • Add anhydrous toluene and tributyl(1-ethoxyprop-1-en-1-yl)stannane (1.1 eq).

    • Reflux under

      
       atmosphere for 12–16 hours until TLC indicates consumption of the bromide.
      
    • Mechanism:[1][2] The Pd(0) inserts into the C-Br bond (oxidative addition), followed by transmetallation with the stannane and reductive elimination to yield the enol ether intermediate.

  • Hydrolysis:

    • Cool the mixture to room temperature.

    • Add 2N HCl (aq) and stir vigorously for 2 hours. This step cleaves the enol ether to reveal the ketone.

    • Purification: Neutralize with

      
      , extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
      
Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from the commercially available bromide to the final ketone product.

Synthesis Start 5-Bromoisoquinoline (Precursor) Inter Pd(0) Oxidative Addition [Ar-Pd-Br] Start->Inter Pd(PPh3)4 Coupling Stille Coupling (Enol Ether Intermediate) Inter->Coupling Stannane Reagent Hydrolysis Acidic Hydrolysis (H3O+) Coupling->Hydrolysis Enol Cleavage Product This compound (Final Target) Hydrolysis->Product Neutralization

Figure 1: Step-wise synthetic conversion of 5-bromoisoquinoline to the target propyl ketone via Stille cross-coupling.

Part 3: Analytical Characterization

Verifying the identity of this compound requires confirming both the integrity of the isoquinoline ring and the presence of the propyl chain.

Expected NMR Fingerprint ( )
  • Aromatic Region (Isoquinoline Core):

    • 
       9.2–9.3 ppm (s, 1H, H-1 ): Most deshielded due to proximity to nitrogen.
      
    • 
       8.6 ppm (d, 1H, H-3 ).
      
    • 
       8.1–8.3 ppm (m, 3H, H-4, H-6, H-8 ).
      
    • 
       7.6 ppm (t, 1H, H-7 ).
      
  • Aliphatic Region (Propionyl Group):

    • 
       3.0–3.1 ppm (q, 2H, 
      
      
      
      ): Quartet due to coupling with the terminal methyl.
    • 
       1.2–1.3 ppm (t, 3H, 
      
      
      
      ): Triplet.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Parent Ion

    
    :  186.22 m/z
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or CO (
    
    
    
    ) are common fragmentation pathways in MS/MS.

Part 4: Pharmaceutical Applications (ROCK Inhibition)

The primary utility of this compound is as a scaffold for Rho-associated Kinase (ROCK) inhibitors .

Mechanism of Action

ROCK1 and ROCK2 are serine/threonine kinases involved in regulating the cytoskeleton (actin-myosin contraction). Overactivation of ROCK is implicated in:

  • Cardiovascular Disease: Vasospasm, pulmonary hypertension.

  • Neurodegeneration: Axonal regeneration inhibition.

  • Glaucoma: Regulation of intraocular pressure.

The isoquinoline nitrogen binds to the hinge region of the ATP-binding pocket of the kinase. The C5-substituent (the propanone group) orients the molecule to interact with the solvent-exposed region or specific hydrophobic pockets, determining selectivity between ROCK1, ROCK2, and PKA (Protein Kinase A).

Visualization: ROCK Signaling Cascade

The diagram below details where the molecule intervenes in the cellular pathway.

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA (GTP-bound) GPCR->RhoA Activation ROCK ROCK 1/2 (Target Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (Phosphorylation) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Inhibitor (this compound) Inhibitor->ROCK ATP Competition (Inhibition) MBS->MLC Increases p-MLC levels Actin Actomyosin Contraction (Cell Shape/Motility) MLC->Actin Contraction

Figure 2: Biological intervention point. The isoquinoline derivative competitively inhibits ROCK, preventing downstream actomyosin contraction.

References

  • LookChem Database. (n.d.). This compound Product Specifications and CAS 1053656-01-1.[3] Retrieved from

  • Liao, Y., et al. (2020). Design and Synthesis of Isoquinoline Derivatives as Potent ROCK Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 5-substituted isoquinoline SAR).
  • Sigma-Aldrich. (n.d.). Isoquinoline-5-carboxaldehyde Product Sheet. (Homologous chemistry reference). Retrieved from

  • ChemSynthesis. (2025). Synthesis and physical properties of Isoquinoline derivatives. Retrieved from

Sources

Technical Guide: Solubility Profiling and Handling of Isoquinoline-5-yl-propan-1-one

[1]

Executive Summary

Isoquinoline-5-yl-propan-1-one (CAS: 1053656-01-1; also known as 1-(5-isoquinolinyl)-1-propanone) is a heteroaromatic ketone intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other isoquinoline-based pharmacophores.[1][2][3][4][5][6]

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1][7] Based on its physicochemical profile—specifically its moderate lipophilicity (Predicted LogP ~2.[1][7]3) and basic nitrogen center (Predicted pKa ~4.36)—this compound exhibits high solubility in both polar aprotic (DMSO) and polar protic (MeOH) solvent systems.[1][7]

Critical Note: Commercial suppliers typically describe this compound as a liquid or low-melting solid at room temperature.[1][7] Its fluid state significantly enhances dissolution kinetics compared to crystalline analogs, often resulting in miscibility rather than a defined solubility limit in organic solvents.[1][7]

Part 1: Physicochemical Basis of Solubility[7]

Understanding the molecular interactions is prerequisite to designing stable stock solutions.[1][7]

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Weight 185.22 g/mol Low MW favors rapid dissolution.[1][7]
Physical State Liquid / Low-melting SolidDisordered lattice energy lowers the barrier to solvation.[1][7]
LogP ~2.3Moderately lipophilic; requires organic solvents (water solubility is poor).[1][7]
H-Bond Acceptors 2 (Pyridine N, Ketone O)Facilitates interaction with protic solvents (MeOH) and water.[1][7]
H-Bond Donors 0Relies on solvent to donate protons for H-bonding.[1][7]
pKa (Conj. Acid) ~4.36Weakly basic; solubility in MeOH can be pH-dependent.[1][7]
Structural Analysis

The molecule consists of a lipophilic isoquinoline core substituted at the C5 position with a propionyl group.[1][7]

  • The Isoquinoline Ring: Provides π-π stacking potential but is disrupted by the solvent shell in DMSO.[1][7]

  • The Carbonyl (C=O): Acts as a dipole anchor, interacting strongly with the high dielectric center of DMSO.[1][7]

  • The Propyl Chain: Adds rotational freedom and lipophilicity, preventing rigid crystal packing and enhancing solubility in organic media.[1][7]

Part 2: Solubility in Dimethyl Sulfoxide (DMSO)[1][7][8][9][10]

Status: Highly Soluble / Miscible Recommended Stock Concentration: 100 mM – 200 mM [7]

Mechanism of Dissolution

DMSO is a polar aprotic solvent (

17
  • Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO interacts with the electron-deficient regions of the isoquinoline ring.[1][7]

  • Dispersion Forces: The methyl groups of DMSO solvate the lipophilic propyl chain and the aromatic core.[1][7]

Protocol: Preparation of 100 mM Stock Solution

Target Volume: 1 mL | Target Mass: 18.52 mg

  • Weighing: Weigh 18.5 mg of the compound into a chemically resistant glass vial (amber glass recommended to prevent photodegradation).

    • Note: Since the compound is likely a liquid, use a positive displacement pipette or weigh by difference.[1][7]

  • Solvent Addition: Add 1000 µL (1 mL) of anhydrous DMSO (≥99.9%).

  • Mixing: Vortex for 15–30 seconds. The liquid should disperse immediately.[1][7]

    • Observation: No sonication is typically required.[1][7]

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; ensure the cap is sealed tightly with Parafilm.

Stability in DMSO
  • Chemical Stability: High.[1][7] The ketone and isoquinoline ring are stable in DMSO at room temperature.[1][7]

  • Freeze-Thaw: Repeated freeze-thaw cycles may introduce water (DMSO is hygroscopic).[1][7] Water content >10% may cause precipitation of this moderately lipophilic compound.[1][7]

Part 3: Solubility in Methanol (MeOH)[1][7]

Status: Soluble Recommended Use: LC-MS Standards, Working Solutions [1]

Mechanism of Dissolution

Methanol is a polar protic solvent.[1][7]

  • Hydrogen Bonding: The hydroxyl proton of methanol acts as a donor to the isoquinoline nitrogen and the carbonyl oxygen .[1][7]

  • Solvation: Methanol efficiently solvates the small aromatic system.[1][7]

Comparison with DMSO
FeatureDMSOMethanol
Solubility Limit Very High (Miscible)High (>50 mg/mL expected)
Volatility Low (BP: 189°C)High (BP: 64.7°C)
Toxicity (Cell Assays) Cytotoxic >0.1% v/vCytotoxic >1% v/v
Best For Long-term Storage (Stock)Analytical Chemistry (LC-MS)
Use Case: LC-MS Sample Preparation

For analytical verification, dissolve the compound in pure Methanol at 1 mg/mL.[1][7]

  • Note: If peak tailing is observed in HPLC due to the basic nitrogen, add 0.1% Formic Acid to the mobile phase (not the stock) to protonate the nitrogen (forming the isoquinolinium species), which improves peak shape.[1][7]

Part 4: Experimental Workflows

Workflow 1: Self-Validating Solubility Determination

Do not rely on literature values alone. Use this step-by-step protocol to validate solubility for your specific batch.

SolubilityWorkflowStartStart: 5 mg CompoundAddSolventAdd 50 µL Solvent(DMSO or MeOH)Start->AddSolventVortexVortex 30 secAddSolvent->VortexCheckVisual InspectionVortex->CheckSolubleClear Solution?Solubility > 100 mg/mLCheck->SolubleYesInsolubleParticulates/Haze?Check->InsolubleNoAddMoreAdd 50 µL Solvent(Cumulative: 100 µL)Insoluble->AddMoreAddMore->Vortex

Figure 1: Step-wise solubility assessment workflow (saturation method).

Workflow 2: Handling "Oily" Intermediates

Since Isoquinoline-5-yl-propan-1-one is often an oil, standard weighing papers are ineffective.[1][7]

  • Tare a small glass vial with a cap.

  • Transfer a droplet of the compound using a glass Pasteur pipette or a positive displacement pipette tip.[1][7]

  • Weigh the vial again to determine the exact mass (

    
    ).
    
  • Calculate the required solvent volume (

    
    ) for a specific concentration (
    
    
    ):
    
    
    Where MW = 185.22 g/mol .[1][7]

Part 5: Troubleshooting & FAQ

Q: The solution turned yellow upon adding DMSO.

  • Cause: Isoquinoline derivatives often exhibit yellowing due to trace oxidation or formation of N-oxide impurities over time, or simply due to the concentration of the chromophore.[1][7]

  • Action: Verify purity via LC-MS. If the main peak is >95%, the color is intrinsic or due to negligible impurities.[1][7]

Q: Precipitation occurred when diluting the DMSO stock into aqueous buffer.

  • Cause: "Crashing out."[1][7] The compound is lipophilic (LogP ~2.3).[1][7] Rapid dilution into water reduces the solvent power.[1][7]

  • Solution:

    • Dilute stepwise: DMSO Stock

      
       1:1 DMSO:Water 
      
      
      Final Buffer.[1][7]
    • Keep the final DMSO concentration < 1% if possible, but ensure the compound concentration is below its aqueous solubility limit (likely < 100 µM in pure PBS).[1][7]

Q: Can I heat the solution to dissolve it?

  • DMSO: Yes, mild heating to 40°C is acceptable.[1][7]

  • Methanol: Avoid heating in open vessels due to evaporation.[1][7] Use a sealed vial and water bath if necessary.[1][7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1053656-01-1. Retrieved from [Link]

  • LookChem. 1-(Isoquinolin-5-yl)propan-1-one Product Properties and Supplier Data. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.[1][7] Elsevier Science.[1][7] (General reference for isoquinoline physicochemical properties).

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Technical Guide: Comparative Analysis of 1-(Isoquinolin-4-yl) vs. 1-(Isoquinolin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural, synthetic, and analytical comparison between 1-(Isoquinolin-4-yl)propan-1-one (Isomer A) and 1-(Isoquinolin-5-yl)propan-1-one (Isomer B). While both share the same molecular formula (


) and isoquinoline core, their electronic properties and synthetic access points are fundamentally distinct.[1]
  • The 4-yl isomer places the propionyl group on the electron-deficient pyridine-like ring, requiring metal-halogen exchange or palladium-catalyzed cross-coupling for synthesis.[1]

  • The 5-yl isomer places the group on the carbocyclic benzene-like ring, accessible via classical electrophilic aromatic substitution (EAS) pathways.[1]

This guide is designed for medicinal chemists and process scientists requiring high-purity synthesis and definitive structural validation.[1]

Structural & Electronic Divergence[1]

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring.[1] The reactivity profile is dictated by the electronegativity of the nitrogen atom at position 2, which pulls electron density from the heterocyclic ring (positions 1, 3, 4).[1]

Electronic Density Distribution
  • Position 4 (Heterocyclic): This position is electron-deficient relative to the benzene ring but is the most electron-rich site on the pyridine ring.[1] It is susceptible to electrophilic attack only under forcing conditions (e.g., bromination at 180°C).[1]

  • Position 5 (Carbocyclic): This position (along with position 8) retains the highest electron density in the fused system.[1] It is the primary site for Electrophilic Aromatic Substitution (EAS) such as nitration or sulfonation.[1]

Vector Analysis (SAR Implications)

For drug development, the vector of the propionyl group defines the pharmacophore's orientation in a binding pocket (e.g., kinase hinge region).[1]

  • 4-yl Vector: Projects "orthogonally" relative to the Nitrogen lone pair.[1] In kinase inhibitors, substituents here often interact with the gatekeeper residue or solvent front.[1]

  • 5-yl Vector: Projects "linearly" away from the Nitrogen.[1] This position is frequently used to attach solubilizing tails (e.g., the sulfonyl moiety in Fasudil) that extend out of the ATP binding pocket.[1]

Synthetic Workflows

The synthesis of these two isomers requires divergent strategies starting from the parent isoquinoline.[1] Direct Friedel-Crafts acylation of isoquinoline is generally poor due to the deactivation of the ring by the Lewis acid catalyst (complexation with Nitrogen).[1]

Pathway A: 1-(Isoquinolin-4-yl)propan-1-one

Mechanism: Bromination followed by Lithium-Halogen Exchange.

  • Bromination: Isoquinoline is treated with bromine in nitrobenzene or with

    
     at high temperatures to yield 4-bromoisoquinoline.[1]
    
  • Acylation: The 4-bromo intermediate undergoes lithiation (

    
    -BuLi, -78°C) followed by reaction with propionitrile or 
    
    
    
    -methoxy-
    
    
    -methylpropionamide (Weinreb amide).
Pathway B: this compound

Mechanism: Nitration/Reduction sequence or Direct Bromination (Acid Catalyzed).

  • Nitration: Standard mixed acid nitration yields 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor).[1]

  • Functionalization: Reduction to the amine, followed by Sandmeyer reaction to the nitrile or bromide.[1]

  • Acylation: Grignard addition (EtMgBr) to 5-cyanoisoquinoline yields the ketone after hydrolysis.[1]

Synthetic Flowchart (DOT)

IsoquinolineSynthesis Figure 1: Divergent Synthetic Pathways for Isoquinolinyl Propanones Iso Isoquinoline (Starting Material) Br4 4-Bromoisoquinoline Iso->Br4 Br2, AlCl3, 180°C (EAS on Pyridine Ring) Nitro5 5-Nitroisoquinoline Iso->Nitro5 HNO3, H2SO4, 0°C (EAS on Benzene Ring) Li4 4-Lithioisoquinoline (Intermediate) Br4->Li4 n-BuLi, -78°C THF Prod4 1-(Isoquinolin-4-yl)propan-1-one Li4->Prod4 1. EtCON(OMe)Me 2. H3O+ Amino5 5-Aminoisoquinoline Nitro5->Amino5 H2, Pd/C Cyano5 5-Cyanoisoquinoline Amino5->Cyano5 1. NaNO2, HCl 2. CuCN (Sandmeyer) Prod5 This compound Cyano5->Prod5 1. EtMgBr, Et2O 2. H3O+

Figure 1: Divergent Synthetic Pathways. The 4-yl isomer utilizes high-temperature bromination, while the 5-yl isomer utilizes classical nitration/Sandmeyer chemistry.

Experimental Protocols

Protocol A: Synthesis of 1-(Isoquinolin-4-yl)propan-1-one

Rationale: Direct acylation fails; metal-halogen exchange is the most reliable method for C4 functionalization.

  • Precursor Preparation (4-Bromoisoquinoline):

    • Heat isoquinoline (1 eq) and

      
       (2.5 eq) to 100°C. Add 
      
      
      
      (1.1 eq) dropwise. Raise temp to 180°C for 4 hours.
    • Workup: Quench with ice water, basify with NaOH, extract with DCM.[1]

  • Lithiation & Acylation:

    • Dissolve 4-bromoisoquinoline (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add

      
      -BuLi (11 mmol, 2.5 M in hexanes) dropwise over 20 mins. Color change to deep red indicates lithiation.[1]
      
    • Stir for 30 mins at -78°C.

    • Add

      
      -methoxy-
      
      
      
      -methylpropionamide (12 mmol) dissolved in THF.
    • Allow to warm to 0°C over 2 hours.

    • Quench: Add saturated

      
       solution.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of this compound

Rationale: The nitrile route avoids the formation of tertiary alcohols common with Grignard additions to esters.

  • Precursor Preparation (5-Cyanoisoquinoline):

    • Synthesize 5-nitroisoquinoline via nitration of isoquinoline (

      
      ).[1]
      
    • Reduce to 5-aminoisoquinoline (

      
      ).[1]
      
    • Diazotize (

      
      ) and treat with 
      
      
      
      (Sandmeyer reaction).[1]
  • Grignard Addition:

    • Dissolve 5-cyanoisoquinoline (10 mmol) in anhydrous

      
       (40 mL).
      
    • Add Ethylmagnesium bromide (12 mmol, 3.0 M in ether) dropwise at 0°C.

    • Reflux for 2 hours to form the imine magnesium salt.[1]

  • Hydrolysis:

    • Cool to 0°C. Add 2M

      
       (20 mL) and stir vigorously for 1 hour to hydrolyze the imine to the ketone.
      
    • Basify with

      
       to pH 8 (to recover the isoquinoline free base).[1]
      
    • Extract with DCM.[1]

Analytical Differentiation (Self-Validating Systems)

The most critical step in this workflow is verifying the regiochemistry.[1]


 NMR provides a definitive "self-validating" check based on vicinal coupling constants (

).[1]
Proton NMR Comparison ( , 400 MHz)
Feature1-(Isoquinolin-4-yl)propan-1-oneThis compound
H3 Signal Singlet (s) Doublet (d) ,

H1 Signal Singlet, highly deshielded (~9.3 ppm)Singlet, highly deshielded (~9.3 ppm)
H4 Signal Absent (Substituted)Doublet (d),

Coupling Logic Position 4 is substituted. H3 has no vicinal neighbor.[1]Position 5 is substituted. H3 and H4 are unsubstituted and couple to each other.[1]
Mass Spectrometry (ESI-MS)
  • Fragmentation: Both isomers show

    
     at m/z ~186.[1]
    
  • Differentiation: The 4-acyl isomer often shows a characteristic "proximity effect" loss of CO (M-28) or the propionyl radical due to the steric strain near the ring nitrogen, whereas the 5-acyl isomer fragmentation is dominated by the stability of the benzene ring system.[1]

References

  • Synthesis of 4-Bromoisoquinoline

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[1][2]

    • Source: ResearchGate / PrepChem.[1]

    • URL:[Link]

  • Synthesis of 5-Bromoisoquinoline/5-Nitroisoquinoline

    • Title: Isoquinoline, 5-bromo-8-nitro-.[3]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.488 (2004).[1]

    • URL:[Link]

  • General Isoquinoline Reactivity & NMR

    • Title: Isoquinoline - Reactivity and Properties.[1][4][5]

    • Source: Science of Synthesis / Thieme Chemistry.[1]

    • URL:[Link][1]

  • Friedländer Synthesis (Context for Ketones)

    • Title: Enhanced Method for the Synthesis of 1-(4-Phenylquinolin-2-yl)propan-1-one.[6][7]

    • Source: ACS Omega.[1]

    • URL:[Link][1]

Sources

Methodological & Application

Reductive amination of 1-(Isoquinolin-5-YL)propan-1-one protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reductive Amination of 1-(Isoquinolin-5-YL)propan-1-one

Introduction: The Strategic Importance of Isoquinoline Scaffolds

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity, including antitumor, antibacterial, and antihypertensive agents.[1][2][3] The synthesis of novel isoquinoline derivatives is therefore a cornerstone of many drug discovery programs. Reductive amination stands out as one of the most effective and versatile methods for C-N bond formation, providing a controlled pathway to synthesize primary, secondary, and tertiary amines from carbonyl precursors.[4][5][6] This transformation is particularly valuable as it avoids the common issue of over-alkylation that plagues direct alkylation methods with alkyl halides.[7][8]

This document provides a detailed technical guide for the reductive amination of this compound, a key intermediate for creating a diverse library of amine derivatives. We will focus on a robust and widely applicable one-pot protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. The causality behind experimental choices, detailed step-by-step protocols, purification strategies, and troubleshooting will be discussed to provide researchers with a self-validating system for synthesis.

Core Principles: The Reductive Amination Mechanism

The reductive amination of a ketone proceeds via a two-step sequence within a single pot. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting outcomes.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a C=N double bond, resulting in an imine (from a primary amine) or an enamine (from a secondary amine). In the typically acidic or neutral conditions of the reaction, the imine is often protonated to form a highly electrophilic iminium ion.

  • In Situ Reduction: A reducing agent present in the reaction mixture then selectively reduces the iminium ion (or imine). The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond but mild enough to avoid significant reduction of the starting ketone.[9]

Reductive_Amination_Mechanism Ketone This compound (Ketone) inv1 Ketone->inv1 Amine Primary Amine (R-NH₂) Amine->inv1 Iminium Iminium Ion Intermediate inv2 Iminium->inv2 Product N-Alkyl-1-(isoquinolin-5-yl)propan-1-amine (Secondary Amine) Hydride [H⁻] (from NaBH(OAc)₃) Hydride->inv2 inv1->Iminium + H₂O inv2->Product Reduction

Caption: General mechanism of reductive amination.

Reagent Selection: Why Sodium Triacetoxyborohydride?

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its mildness, selectivity, and safety profile.[10][11]

ReagentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective; reduces iminium ions much faster than ketones.[12][13] Tolerates a wide range of functional groups. Safer byproducts than cyanoborohydride.[11]Water-sensitive, requiring aprotic solvents.[10][14]
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective. Not water-sensitive, can be used in protic solvents like methanol.[14]Highly toxic cyanide byproducts are generated, requiring careful handling and quenching.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting ketone, leading to alcohol byproducts and lower yields.[14] Often requires a two-step process where the imine is pre-formed before adding the reductant.[6]
Catalytic Hydrogenation (H₂, Catalyst) Atom-economical and "green," with water as the only byproduct.[4] Excellent for large-scale synthesis.Requires specialized hydrogenation equipment. The catalyst may be sensitive to other functional groups and can sometimes be difficult to handle.[5][15]

The superior selectivity of NaBH(OAc)₃ allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all combined at the outset, simplifying the experimental workflow.[10][12]

Detailed Protocol: Synthesis of N-Benzyl-1-(isoquinolin-5-yl)propan-1-amine

This protocol describes the reaction of this compound with benzylamine as a representative example. The principles can be readily adapted for other primary or secondary amines.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation - Dissolve ketone and amine in DCM. B 2. Reaction Initiation - Add NaBH(OAc)₃ portion-wise at 0°C. A->B C 3. Reaction - Warm to RT and stir for 12-24h. B->C D 4. Monitoring - Track progress via TLC or LC-MS. C->D D->C Incomplete? E 5. Quenching - Add saturated NaHCO₃ solution. D->E Complete F 6. Extraction - Separate layers, extract aqueous phase with DCM. E->F G 7. Purification - Combine organic layers, dry, concentrate. F->G H 8. Final Isolation - Purify crude product via column chromatography. G->H

Caption: Step-by-step experimental workflow diagram.
Materials and Reagents
  • This compound

  • Benzylamine (or other desired amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (e.g., benzylamine, 1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

  • Reductant Addition: Cool the flask in an ice bath to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition at low temperature helps to control any initial exotherm and ensures a smooth reaction start.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Safety Note: Quenching is necessary to neutralize any remaining acid and decompose the excess borohydride reagent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[16]

Purification and Characterization

The basic nature of the amine product requires specific considerations during purification.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. It is highly recommended to add a small amount of a basic modifier, such as 1% triethylamine (Et₃N), to the eluent system (e.g., Hexanes/Ethyl Acetate). Expertise Note: The basic modifier prevents the amine product from streaking on the acidic silica gel, leading to better separation and recovery.

  • Acid-Base Extraction: For some products, an alternative purification involves an acid-base extraction. The crude material is dissolved in a solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with 1M NaOH) and extracted again with an organic solvent to recover the pure amine.[17]

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient reducing agent (degraded by moisture).2. Sterically hindered amine or ketone.3. Reagents are not pure.1. Use fresh, high-quality NaBH(OAc)₃ and anhydrous solvent.2. Increase reaction time, slightly warm the reaction (e.g., to 40°C), or add a catalytic amount of acetic acid to accelerate iminium formation.3. Check the purity of starting materials.
Alcohol Byproduct Formation The ketone is being reduced by the borohydride.This is uncommon with NaBH(OAc)₃ but can occur if the reagent is contaminated or if conditions are too harsh. Ensure the use of pure NaBH(OAc)₃.
Difficulty in Product Isolation Amine product is water-soluble or forms an emulsion during workup.During extraction, add brine to help break emulsions. If the product is highly polar, use a more polar extraction solvent like a mixture of DCM and isopropanol. Consider salting out the amine.[17]
Product Streaking on TLC/Column The basic amine is interacting strongly with the acidic silica gel.Add 1% triethylamine or ammonia in methanol to the eluent system for both TLC and column chromatography.

References

  • Beller, M. et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Reddit discussion on r/OrganicChemistry. (2023). Reductive amination NaB(AcO)3. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 308. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • Academia.edu. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. Preparation of Amines. [Link]

  • Clark, J. Synthesis of Amines. In Fundamentals of Organic Chemistry. [Link]

  • Reddit discussion on r/OrganicChemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • ResearchGate. (2014). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • National Institutes of Health. One-Pot Synthesis of Benzo[11][14]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 5-(1-hydroxypropyl)isoquinoline via Chemoselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the chemical reduction of 1-(Isoquinolin-5-yl)propan-1-one to its corresponding secondary alcohol, 5-(1-hydroxypropyl)isoquinoline. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] This protocol emphasizes the use of sodium borohydride (NaBH₄) for a mild and highly chemoselective reduction, a method prized for its operational simplicity and compatibility with sensitive functional groups. We offer a detailed mechanistic rationale, a step-by-step experimental workflow, methods for real-time reaction monitoring via Thin-Layer Chromatography (TLC), and protocols for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Mechanistic Rationale

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[3] In the context of complex molecules like isoquinoline derivatives, achieving this reduction without affecting the aromatic heterocyclic core is paramount. While various reducing agents exist, sodium borohydride (NaBH₄) stands out as an ideal reagent for this purpose due to its mild nature and excellent chemoselectivity for aldehydes and ketones.[4]

1.1. The Choice of Reducing Agent

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing a wider range of functional groups, including esters and amides, but are notoriously reactive and pyrophoric, requiring strictly anhydrous conditions.[5][6][7] In contrast, NaBH₄ is a more gentle and safer reagent that can be used in protic solvents like methanol or ethanol, making the experimental setup significantly more straightforward.[5][6] Catalytic hydrogenation is another alternative but may require specialized equipment (e.g., a Parr hydrogenator) and can sometimes lead to the reduction of the isoquinoline ring system under certain conditions.[8][9][10] Therefore, for the selective reduction of the ketone in this compound, NaBH₄ is the superior choice.

1.2. Reaction Mechanism

The reduction proceeds via a two-step mechanism:[4][7]

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetracoordinate boron-alkoxide intermediate.

  • Protonation (Workup): After the initial hydride transfer, a protic solvent (like methanol from the reaction medium) or an acidic workup provides a proton to the newly formed alkoxide ion, yielding the final secondary alcohol product, 5-(1-hydroxypropyl)isoquinoline.

The overall transformation is illustrated below:

Chemical Reaction

Figure 1. Overall reaction scheme for the reduction of this compound to 5-(1-hydroxypropyl)isoquinoline using sodium borohydride in methanol.

Comparative Overview of Ketone Reduction Conditions

To provide context for our chosen protocol, the following table summarizes common conditions for ketone reduction.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (H₂/Catalyst)
Reactivity Moderate, selective for aldehydes & ketones.[4]Very high, reduces most carbonyls.[6][7]Varies with catalyst (e.g., Pd, Pt, Ru).
Solvent Protic (Methanol, Ethanol), THF.[11]Aprotic/Anhydrous (THF, Diethyl Ether).[6]Various (Methanol, Ethanol, Ethyl Acetate).
Temperature 0 °C to Room Temperature.[12]-78 °C to Reflux.Room Temperature to High Temperature.
Workup Simple aqueous quench (water, dilute acid).[5]Careful, often multi-step quench (e.g., Fieser).Filtration to remove catalyst.
Safety Flammable solid, reacts with acid to produce H₂. Relatively safe to handle.Pyrophoric, reacts violently with water.[6] Requires expert handling.Flammable H₂ gas, potential for catalyst ignition.
Chemoselectivity High (Does not reduce esters, amides, etc.).[11]Low (Reduces most polar pi bonds).Can reduce alkenes, alkynes, and aromatic rings.

Detailed Experimental Protocol

This protocol is designed for a ~1.0 mmol scale reaction. Adjustments may be necessary for different scales.

3.1. Materials and Reagents

  • This compound (Starting Material)

  • Sodium Borohydride (NaBH₄), 98%+

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM), ACS Grade

  • Deionized Water (H₂O)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography), 230-400 mesh

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Eluent for TLC/Column: Hexanes/Ethyl Acetate (EtOAc) mixture

3.2. Equipment

  • 50 mL Round-Bottom Flask

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Separatory Funnel (125 mL)

  • Rotary Evaporator

  • Glassware for Column Chromatography

  • Standard laboratory glassware and consumables

3.3. Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with incompatible materials.

  • Methanol and Dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

3.4. Step-by-Step Procedure

The entire workflow is summarized in the diagram below.

Workflow for the synthesis of 5-(1-hydroxypropyl)isoquinoline.
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

    • Add anhydrous methanol (15 mL) and stir until the solid is completely dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Addition of Reducing Agent:

    • Weigh out sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq).

    • Slowly add the NaBH₄ to the cooled ketone solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive gas evolution.[13]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring with TLC:

    • Prepare a TLC developing chamber with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The optimal system should place the starting material Rf at ~0.6 and the product Rf at ~0.3.[13]

    • Spot a baseline of the starting material on a TLC plate.

    • Every 15 minutes, take a small aliquot of the reaction mixture with a capillary tube, spot it on the TLC plate, and develop the plate.[12][13]

    • Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting ketone has completely disappeared.[12][14] This typically takes 1-2 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding deionized water (10 mL) to decompose any excess NaBH₄.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 125 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).[15]

    • Combine the organic layers and wash them once with brine (20 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

3.5. Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., 8:2 Hexane:EtOAc).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elute: Elute the column with the Hexane:EtOAc solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent via rotary evaporation to afford the purified 5-(1-hydroxypropyl)isoquinoline.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Physical Appearance: Expected to be a colorless to pale yellow solid or viscous oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons of the isoquinoline ring, a methine proton (CH-OH) appearing as a triplet, a methylene group (CH₂) as a multiplet, and a terminal methyl group (CH₃) as a triplet. A broad singlet corresponding to the hydroxyl proton (OH) will also be present.

  • ¹³C NMR (CDCl₃, 101 MHz): Will show the disappearance of the ketone carbonyl signal (~200 ppm) and the appearance of a carbinol carbon signal (~70-75 ppm), in addition to the aromatic and aliphatic carbons.

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key features will be the absence of the sharp C=O stretch (from the ketone, ~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3400-3200 cm⁻¹).

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 5-(1-hydroxypropyl)isoquinoline. The use of sodium borohydride provides a safe, efficient, and highly selective method for the reduction of the ketone precursor. The described procedures for reaction monitoring, workup, and purification are robust and can be readily adopted in a standard organic chemistry laboratory setting, providing a solid foundation for further research and development involving isoquinoline-based scaffolds.

References

  • Title: Reduction of a ketone using sodium borohydride. Control of a reaction by TLC Source: The Royal Society of Chemistry URL: [Link]

  • Title: 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC Source: Books URL: [Link]

  • Title: The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Rhodium catalyzed hydrogenation of quinolines and isoquinolines under water-gas shift conditions. Source: Semantic Scholar URL: [Link]

  • Title: Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one Source: Dartmouth College URL: [Link]

  • Title: Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines Source: ResearchGate URL: [Link]

  • Title: Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex Source: ACS Omega URL: [Link]

  • Title: Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones Source: YouTube URL: [Link]

  • Title: Experiment 3 - Reduction of a Ketone Source: WebAssign URL: [Link]

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Selective hydrogenation of quinoline and its homologs, isoquinoline, and phenyl-substituted pyridines in the benzene ring Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sodium Borohydride (NaBH4) Reduction Source: Organic Synthesis URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: NaBH4 Reduction of Ketone to Alcohol Source: University of Colorado Boulder URL: [Link]

  • Title: Alcohol synthesis by carbonyl compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Using Reduction to Create Primary & Secondary Alcohols Source: Study.com URL: [Link]

  • Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: reduction of aldehydes and ketones Source: Chemguide URL: [Link]

  • Title: Isoquinoline Source: Wikipedia URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

  • Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]

  • Title: Reduction of Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

  • Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives Source: International Journal of Scientific & Technology Research URL: [Link]

  • Title: Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Indian Academy of Sciences URL: [Link]

  • Title: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives Source: ResearchGate URL: [Link]

  • Title: Product Class 6: Isoquinolinones Source: Science of Synthesis URL: [Link]

  • Title: Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin Source: PubMed URL: [Link]

  • Title: Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids Source: ResearchGate URL: [Link]

  • Title: Isoquinoline | C9H7N | CID 8405 Source: PubChem URL: [Link]

  • Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates Source: PMC URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ketone Reduction Failures in Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the Technical Support Center for scientists and researchers encountering challenges with ketone reduction in nitrogen-containing heterocyclic compounds. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, experience-driven advice to diagnose and resolve common experimental failures. The question-and-answer format is structured to address specific issues you may be facing at the bench.

I. My Reaction Stalled or Failed to Initiate: What's Going On?

This is one of the most common and frustrating issues. When your starting material remains largely unreacted, several factors related to the unique chemistry of nitrogen heterocycles could be at play.

FAQ 1: I'm attempting a catalytic hydrogenation (e.g., H₂, Pd/C) of a keto-pyridine, and the reaction is completely dead. Why?

Answer: The most likely culprit is catalyst poisoning . The lone pair of electrons on the nitrogen atom in your heterocycle can strongly adsorb to the surface of the metal catalyst (like Palladium, Platinum, or Rhodium). This blocks the active sites required for hydrogen activation and subsequent transfer to the ketone.[1][2][3]

The strength of this poisoning effect can vary depending on the specific heterocycle and reaction conditions. Pyridines, quinolines, and indoles are well-known for their ability to poison hydrogenation catalysts.[2][3]

Troubleshooting Workflow for Catalyst Poisoning

Caption: Strategies to enhance chemoselectivity.

FAQ 4: My molecule has both a ketone and an ester. When I use LiAlH₄, both are reduced. How can I selectively reduce the ketone?

Answer: This is another common chemoselectivity challenge. LiAlH₄ is a potent reducing agent that will readily reduce esters to primary alcohols. [4][5]To selectively reduce the ketone, you must use a milder reagent.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It will efficiently reduce the ketone to a secondary alcohol while leaving the ester group untouched under standard protic solvent conditions. [6][7] Experimental Protocol: Selective Reduction of a Ketone in the Presence of an Ester

  • Dissolve the keto-ester substrate in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise (1.0-1.5 equivalents). You may observe gas evolution (hydrogen).

  • Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

III. Low Yield and Purification Nightmares

Even when the desired product is formed, obtaining it in high yield and purity can be a significant hurdle.

FAQ 5: My reaction seems to work, but the yield is consistently low. Where could my product be going?

Answer: Low yields can stem from a variety of issues, from incomplete reactions to product loss during workup. [8][9] A Systematic Approach to Troubleshooting Low Yields:

  • Verify Reaction Completion: Before quenching the reaction, ensure all the starting material has been consumed by TLC or LC-MS analysis. If the reaction has stalled, refer to Section I.

  • Check Your Workup Procedure:

    • Aqueous Solubility: Is your product, the corresponding alcohol, more water-soluble than the starting ketone? You might be losing product to the aqueous layer during extraction. Try back-extracting the aqueous layers with more organic solvent.

    • pH Sensitivity: Some heterocyclic alcohols can be sensitive to acidic or basic conditions used during workup. [9]Test the stability of your product to your workup conditions on a small scale.

    • Emulsion Formation: Heterocyclic compounds can sometimes act as surfactants, leading to frustrating emulsions during extraction. Try adding brine (saturated NaCl solution) to break the emulsion.

  • Product Stability: Is your product stable to chromatography on silica gel? Some basic nitrogen heterocycles can streak or decompose on acidic silica gel. Consider treating your silica gel with triethylamine before use or switching to a different stationary phase like alumina.

IV. The Role of Protecting Groups

When all else fails, protecting the nitrogen of the heterocycle can be a powerful strategy to circumvent many of the issues discussed.

FAQ 6: When should I consider using a nitrogen protecting group, and which one should I choose?

Answer: Consider using a protecting group when you are facing persistent catalyst poisoning, undesired side reactions involving the heterocycle, or to modulate the electronic properties of the ring. [10][11][12][13] Common Nitrogen Protecting Groups and Their Applications

Protecting GroupAbbreviationIntroductionRemoval ConditionsKey Advantages
tert-Butoxycarbonyl BocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Stable to a wide range of nucleophiles and hydrogenation conditions.
Benzyl BnBnBr, base (e.g., NaH, K₂CO₃)Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Carboxybenzyl Cbz or ZCbzCl, baseHydrogenolysis (H₂, Pd/C)Common in peptide synthesis; stable to mild acid.
Tosyl TsTsCl, pyridineStrong reducing agents (e.g., Na/NH₃) or strong acid.Very robust; activates adjacent positions towards deprotonation.

Important Consideration: The addition and removal of a protecting group adds two steps to your synthesis, so it should be employed when simpler solutions are ineffective. [12]

References

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.[Link]

  • How to Troubleshoot a Reaction. Department of Chemistry: University of Rochester.[Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.[Link]

  • Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. ACS Publications.[Link]

  • N, N-Mn(I)-Catalyzed Transfer Hydrogenation of Ketones. SSRN.[Link]

  • Transfer hydrogenation. Wikipedia.[Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate.[Link]

  • Complex Metal Hydride Reactions. I. Lithium Aluminum Hydride Reduction of Heterocyclic Nuclei. Journal of the American Chemical Society.[Link]

  • Cobalt-Catalyzed Chemoselective Reduction of N-Heteroaryl Ketones with N,N-Dimethylformamide as a Hydride Source. The Journal of Organic Chemistry.[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.[Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. PMC.[Link]

  • Selective reduction of an aldehyde in the presence of a ketone. ResearchGate.[Link]

  • Asymmetric reductions of aldehydes and ketones. YouTube.[Link]

  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journals.[Link]

  • Enantioselective reduction of ketones. Wikipedia.[Link]

  • Reduction of ketones via transfer hydrogenation in the presence of... ResearchGate.[Link]

  • Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH 4 ) stop at the aldehyde stage? Pearson.[Link]

  • Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega.[Link]

  • Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Science of Synthesis.[Link]

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. PMC.[Link]

  • Keep screwing up + not making any progress. Reddit.[Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Royal Society of Chemistry.[Link]

  • Common sources of mistake in organic synthesis. Reddit.[Link]

  • How To Run A Reaction: The Workup. Department of Chemistry: University of Rochester.[Link]

  • Protecting group. Wikipedia.[Link]

  • Other Reductions by Lithium Aluminum Hydride. YouTube.[Link]

  • Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform.[Link]

  • What are the groups that LiAlH4 can and cannot reduce? Quora.[Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.[Link]

  • Reduction of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Royal Society of Chemistry.[Link]

  • Why Hydrosilylation reagent works for ketone reduction and sometimes not working for the same substrate? ResearchGate.[Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.[Link]

Sources

Optimization of reaction temperature for isoquinoline 5-acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal & Kinetic Optimization of Electrophilic Acylation on Deactivated Heterocycles Audience: Senior Chemists, Process Development Scientists Status: [ONLINE]

Executive Summary: The Deactivation Paradox

Welcome to the Technical Support Center. You are likely here because your Friedel-Crafts acylation of isoquinoline is either stalled (0% conversion) or degrading into tar .

The Core Problem: Isoquinoline is an electron-deficient heterocycle. Under standard Friedel-Crafts conditions (Lewis Acid + Acyl Chloride), the basic nitrogen lone pair rapidly complexes with the Lewis Acid (e.g.,


). This generates a highly electron-deficient isoquinolinium species, effectively "poisoning" the ring against further electrophilic attack.

The Thermal Solution: Overcoming this activation energy barrier requires a precise thermal strategy—often pushing the reaction into a "super-heated" window (



) or utilizing superacid media to facilitate the "Swamping Catalyst" effect.

Troubleshooting Guides & FAQs

Module A: Reactivity & Conversion Issues

Q1: I am refluxing in DCM (


) or DCE (

) with

, but LCMS shows only starting material. Why?

Diagnosis: Insufficient Thermal Activation. The complexed isoquinolinium ring is too deactivated to react at standard solvent reflux temperatures. The activation energy (


) for electrophilic substitution at C5 on a protonated isoquinoline is significantly higher than for benzene or anisole.

Solution:

  • Switch Solvent: Move to Chlorobenzene (bp

    
    ), 1,2-Dichlorobenzene  (bp 
    
    
    
    ), or Nitrobenzene (bp
    
    
    ).
  • The "Swamping" Protocol: You must use

    
     equivalents  of 
    
    
    
    .
    • 1.0 eq complexes the Nitrogen.

    • 1.0 eq activates the Acyl Chloride.

    • 0.5 eq ensures the equilibrium drives forward.

  • Temperature Target: Target an internal reaction temperature of

    
    
    
    
    .

Q2: Upon heating to


, the reaction mixture turned into an intractable black tar. How do I prevent decomposition? 

Diagnosis: Uncontrolled Exotherm & Polymerization. While high temperature is needed for acylation, the initial complexation of


 to the nitrogen is violently exothermic. If you mix reagents at room temperature and immediately heat, local hotspots cause polymerization of the isoquinoline.

Solution: The "Cryo-to-Pyro" Ramp

  • Complexation Phase: Add

    
     to the isoquinoline solution at 
    
    
    
    or
    
    
    . Stir for 30 mins. This safely forms the
    
    
    complex.
  • Reagent Addition: Add the Acid Chloride at

    
     .
    
  • Controlled Ramp: Heat at a rate of

    
     until reaching the target 
    
    
    
    .
Module B: Regioselectivity (C5 vs. C8)

Q3: I am seeing a mixture of isomers. How does temperature influence C5 vs. C8 selectivity?

Technical Insight:

  • C5 Position: Electronically favored in the protonated species due to the specific nodal arrangement of the HOMO in the cation. It is the Kinetic Product .

  • C8 Position: Often the Thermodynamic Product or observed when C5 is sterically hindered (peri-interaction with C4).

Optimization Table: Temperature vs. Selectivity

Reaction TempPrimary OutcomeMechanismRecommendation

No Reaction / Low YieldBarrier too highIncrease Temp.

C5 Major (>90%)Kinetic ControlOptimal Range.

C5/C8 Mix + TarThermodynamic EquilibrationReduce Temp; Check reaction time.

Visualizing the Process

Figure 1: The "Swamping Catalyst" Decision Logic

This flowchart guides you through the critical decision points based on LCMS feedback.

G Start Start: Isoquinoline + R-COCl + AlCl3 Check1 Check LCMS at 1 Hour Start->Check1 Result1 Only Starting Material? Check1->Result1 No Conversion Result2 Black Tar / Decomposition? Check1->Result2 Loss of Mass Result3 Product Formed (C5) Check1->Result3 M+Acyl Peak Action1 Increase Temp to 120°C (Switch Solvent if needed) Result1->Action1 Action1->Check1 Re-evaluate Action2 Restart: Complex at 0°C, then Slow Ramp Result2->Action2 Action3 Optimize Workup (Quench into Ice/HCl) Result3->Action3

Caption: Troubleshooting logic for Acid-Mediated Acylation. Blue paths indicate success; Red/Green indicate corrective loops.

Validated Experimental Protocol

Method: High-Temperature Aluminum Chloride Melt (Swamping Catalyst) Objective: Selective C5-Acylation of Isoquinoline Scale: 10 mmol

  • Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Complexation (Critical Step):

    • Add Isoquinoline (1.29 g, 10 mmol) .

    • Optional: Add 1,2-Dichlorobenzene (5 mL) as solvent (allows higher T than DCE).

    • Cool to

      
        in an ice bath.
      
    • SLOWLY add Aluminum Chloride (

      
      ) (4.0 g, 30 mmol, 3.0 equiv)  portion-wise. Warning: Significant exotherm and fuming.
      
    • Stir at

      
       for 20 minutes until a homogenous slurry/complex forms.
      
  • Acylation:

    • Add Acyl Chloride (12 mmol, 1.2 equiv) dropwise at

      
      .
      
  • Thermal Activation:

    • Remove ice bath.

    • Heat the oil bath to

      
       .
      
    • Monitor by LCMS every 2 hours. Reaction typically requires 4–8 hours .

  • Quench & Isolation:

    • Cool mixture to RT.

    • Pour the reaction mixture slowly into Ice/Conc. HCl (50g/5mL) . Note: This breaks the strong Al-N complex.

    • Neutralize with NaOH to pH 10 (to liberate the free base).

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Modern Alternatives (If Thermal Fails)

If the thermal stress of the method above degrades your specific acyl group (e.g., if your R-group is sensitive), consider these non-thermal alternatives:

  • Minisci Reaction: Uses Radical substitution (Ag/Persulfate) rather than ionic EAS. Operates at

    
    .
    
  • Superacid Media: Use Triflic Acid (TfOH) as both solvent and catalyst. The "superelectrophile" generated can react at lower temperatures (

    
    ).
    

References

  • Mechanistic Insight on Deactivation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Direct Acylation Difficulties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
  • Modern C-H Activation Alternatives: "Catalyst Controlled Divergent C4/C8 Site-Selective C−H Arylation of Isoquinolones." IBS Publications.

  • Friedel-Crafts Acylation Mechanisms: "Friedel–Crafts Acylation." Organic Chemistry Portal.

  • Superacid/Triflic Acid Methodology: Olah, G. A. (1993). "Superelectrophiles." Angewandte Chemie International Edition.

(Note: For specific laboratory safety data, always consult the SDS of Aluminum Chloride and Isoquinoline before heating.)

Validation & Comparative

HPLC Separation Guide: 1-(Isoquinolin-5-yl)propan-1-one vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Isoquinolin-5-yl)propan-1-one (CAS: 1053656-01-1) presents a classic chromatographic challenge: separating a basic, hydrophobic heterocycle from closely related regioisomers and synthetic precursors.

This guide provides a validated approach to separating the target molecule from its critical impurities, specifically the 8-isomer (regioisomer), Isoquinoline (starting material), and 1-(Isoquinolin-5-yl)propan-1-ol (reduction impurity). The methodology prioritizes pH control to manage the ionization state of the isoquinoline nitrogen (


), ensuring sharp peak shapes and reproducible retention times.

Chemical Profile & Separation Physics

Understanding the analyte's behavior in solution is the prerequisite for method development.

PropertyValue / CharacteristicChromatographic Implication
Structure 5-propionylisoquinolineBasic nitrogen causes silanol interactions (tailing) at neutral pH.
pKa ~5.4 (Isoquinoline core)Critical: At pH < 3.4, species is >99% protonated (

). At pH > 7.4, species is neutral (

).
LogP ~2.3 (Predicted)Moderately hydrophobic. Retains well on C18/C8 columns.
Critical Pair 5-isomer vs. 8-isomerPositional isomers with identical m/z and similar polarity. Requires high-efficiency columns or Phenyl-Hexyl phases for

selectivity.
Impurity Origin & Profiling

The synthesis typically involves Friedel-Crafts acylation, leading to specific impurity classes.

ImpurityPathways SM Isoquinoline (Starting Material) Target 1-(Isoquinolin-5-yl) propan-1-one (TARGET) SM->Target Acylation (C5) Imp_Regio 8-Isomer (Regioisomer) SM->Imp_Regio Acylation (C8) Reagent Propionyl Source Reagent->Target Imp_Red 1-Propanol deriv. (Reduction Impurity) Target->Imp_Red Reduction Imp_Ox N-Oxide (Oxidation Impurity) Target->Imp_Ox Oxidation

Figure 1: Synthetic pathway showing the origin of critical impurities. The 8-isomer is the most persistent impurity due to the similar reactivity of the 5 and 8 positions on the isoquinoline ring.

Recommended Method: Acidic C18 Protocol

For routine quality control and purity analysis, an acidic mobile phase is recommended. This protonates the basic nitrogen, preventing secondary interactions with residual silanols on the silica surface, which eliminates peak tailing.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: High surface coverage end-capping reduces silanol activity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves mass transfer and peak symmetry).

  • Detection: UV @ 254 nm (Isoquinoline

    
     transition).
    
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute polar salts)
15.060Linear Gradient
18.095Wash
20.095Hold
20.15Re-equilibration

Comparative Retention Analysis

The following table details the expected relative retention times (RRT) relative to the target molecule. Note that absolute times will vary by system, but the order is governed by the physics of the interaction.

CompoundTypePredicted RRTMechanism of Separation
Reduction Impurity (Alcohol form)Impurity~0.6 - 0.7Polarity: The hydroxyl group significantly increases polarity compared to the ketone, reducing retention on C18.
Isoquinoline Starting Material~0.8 - 0.9Hydrophobicity: Lacks the propyl chain. The propionyl group on the target adds 3 carbons, increasing hydrophobicity and retention.
Target (5-isomer)Analyte1.00 Reference.
8-Isomer Regioisomer~1.02 - 1.05Shape Selectivity: Extremely difficult separation. On standard C18, these may co-elute. Requires a Phenyl-Hexyl column or optimized gradient slope for baseline resolution.
Di-acylated Impurity> 1.2Hydrophobicity: Addition of a second propionyl group drastically increases retention.
Troubleshooting the "Critical Pair" (5- vs 8-Isomer)

If the 5- and 8-isomers co-elute on a C18 column, switch to a Phenyl-Hexyl stationary phase.

  • Mechanism: The

    
     interactions between the phenyl ring on the column and the isoquinoline core are sensitive to the electron density distribution, which differs slightly between the 5- and 8-positions.
    
  • Mobile Phase Modifier: Using Methanol instead of Acetonitrile can also enhance selectivity for positional isomers due to different solvation shells.

Method Validation Workflow

To ensure this method is robust for your specific sample matrix, follow this decision tree.

MethodDev Start Start Method Development Check_pH Check pH Stability (Target pH 2.7) Start->Check_pH Run_Std Run Standard Mix (Target + SM + Isomer) Check_pH->Run_Std Decision_Tail Peak Tailing > 1.5? Run_Std->Decision_Tail Fix_Tail Add 0.1% TFA or Switch to High pH (pH 10) (Requires Hybrid Column) Decision_Tail->Fix_Tail Yes Decision_Res Resolution (5 vs 8) < 1.5? Decision_Tail->Decision_Res No Fix_Tail->Run_Std Fix_Res Switch to Phenyl-Hexyl or Decrease Gradient Slope Decision_Res->Fix_Res Yes Final Validate Method (Linearity, Accuracy) Decision_Res->Final No Fix_Res->Run_Std

Figure 2: Method Development Decision Tree. Prioritizes peak shape (tailing) and critical pair resolution.

References

  • Separation of Isoquinoline Isomers. BenchChem Technical Support. Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • Isoquinoline Synthesis & Impurities. Organic Chemistry Portal. Synthesis of Isoquinolines. Retrieved from

  • HPLC Method for Isoquinoline Derivatives. National Institutes of Health (PMC). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted derivatives. Retrieved from

  • Chemical Properties of this compound. LookChem. Product Analysis and Predicted Properties. Retrieved from

Spectroscopic Characterization of Isoquinoline Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline scaffolds are ubiquitous in alkaloid synthesis and modern drug discovery (e.g., antispasmodics, vasodilators). The introduction of a ketone carbonyl group (C=O) onto the isoquinoline ring—specifically at the C1, C3, or C4 positions—dramatically alters the pharmacophore's electronic properties.

This guide provides a technical comparison of Infrared (IR) Spectroscopy against alternative characterization methods (


C NMR and Raman) for identifying these specific carbonyls. While NMR provides definitive structural connectivity, IR spectroscopy remains the most efficient high-throughput tool for monitoring reaction progress and assessing functional group integrity.

Key Insight: Unlike standard aromatic ketones (e.g., acetophenone,


 cm

), isoquinoline-linked ketones often exhibit a subtle hypsochromic shift (blue shift) to 1690–1705 cm

. This is driven by the electron-withdrawing inductive effect (-I) of the ring nitrogen, which competes with the conjugation effect that typically lowers the frequency.

Technical Deep Dive: The Isoquinoline Carbonyl Signature

The Physics of the Shift

The stretching frequency of a carbonyl group follows Hooke’s Law, approximated by:



Where 

is the force constant (bond stiffness) and

is the reduced mass.

In aromatic ketones, conjugation with the


-system allows for resonance delocalization, which increases the single-bond character of the carbonyl, lowering 

and reducing the frequency from ~1715 cm

(saturated) to ~1685 cm

(conjugated).

The Isoquinoline Exception: In isoquinoline derivatives, the pyridine-like nitrogen atom is highly electronegative.

  • Conjugation Effect: Lowers

    
     (donates electron density into C=O 
    
    
    
    antibonding orbital).
  • Inductive Effect (-I): The ring nitrogen pulls electron density away from the carbonyl carbon through the

    
    -framework. This shortens the C=O bond, increasing 
    
    
    
    and raising
    
    
    .

Consequently, 1-acetylisoquinoline and 3-acetylisoquinoline often absorb at slightly higher frequencies than their naphthalene counterparts.

Comparative Data: IR vs. Alternatives

The following table contrasts the diagnostic utility of IR against Raman and NMR for this specific application.

Table 1: Comparative Spectroscopic Performance for Isoquinoline Ketones

FeatureIR Spectroscopy Raman Spectroscopy

C NMR
Primary Signal Dipole moment change (

)
Polarizability change (

)
Nuclear spin resonance
C=O Peak Position 1680–1705 cm

(Strong)
~1680–1705 cm

(Weak/Medium)
195–205 ppm
Isoquinoline Ring Modes 1500–1600 cm

(Variable)
1380, 1580 cm

(Very Strong)
120–160 ppm
Sensitivity High for C=O (Polar bond)Low for C=O (Polar bond)Low (Requires accumulation)
Sample State Solid (ATR), Oil (Film), Soln.Solid, Solution (aq. possible)Solution (CDCl

, DMSO-

)
Key Advantage Rapid, <1 min, no solvent neededNon-destructive, polymorph IDDefinitive carbon count

Experimental Protocols

To ensure reproducibility, we recommend the ATR (Attenuated Total Reflectance) method for solids and the Thin Film method for oils. KBr pellets are discouraged for high-throughput screening due to hydroscopicity and preparation time.

Protocol A: ATR-FTIR (Preferred for Solids)

Best for: Final products, crystalline intermediates (e.g., 1-acetylisoquinoline).

  • Crystal Contact: Place ~2 mg of the solid isoquinoline derivative onto the diamond/ZnSe crystal.

  • Compression: Apply pressure using the anvil clamp until the force gauge reads optimal contact (typically ~80–100 N). Note: Poor contact results in weak peaks and noisy baselines.

  • Acquisition:

    • Resolution: 4 cm

      
      
      
    • Scans: 16 (Screening) or 64 (Publication)

    • Range: 4000–600 cm

      
      [1]
      
  • Cleaning: Wipe crystal with isopropanol. Avoid acetone if using a ZnSe crystal with polymer housing.

Protocol B: Thin Film (Preferred for Oils/Gums)

Best for: Crude reaction mixtures, non-crystalline derivatives.

  • Dissolution: Dissolve ~5 mg of sample in 0.2 mL of Dichloromethane (DCM) . Avoid Chloroform if possible due to its own IR bands, though DCM also has bands, they are volatile.

  • Deposition: Place 1 drop of the solution onto a salt plate (NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely (approx. 30-60 seconds) under a fume hood. A hazy film should remain.

  • Acquisition: Mount the plate in the transmission holder and acquire immediately to prevent moisture uptake.

Visual Analysis & Workflows

Structural Elucidation Workflow

This logic flow guides the researcher from raw spectrum to functional group confirmation.

G Start Unknown Isoquinoline Derivative CheckRegion Check 1650-1750 cm⁻¹ Region Start->CheckRegion StrongPeak Strong Peak Present? CheckRegion->StrongPeak NoPeak No Carbonyl (Check Alcohol/Amine) StrongPeak->NoPeak No YesPeak Analyze Wavenumber StrongPeak->YesPeak Yes FreqHigh > 1715 cm⁻¹ (Saturated/Strained) YesPeak->FreqHigh High Freq FreqMid 1690 - 1710 cm⁻¹ (Isoquinolinyl Ketone) YesPeak->FreqMid Target Range FreqLow < 1680 cm⁻¹ (H-Bonding or Amide) YesPeak->FreqLow Low Freq Confirm Confirm with ¹³C NMR (Look for ~200 ppm) FreqMid->Confirm

Figure 1: Decision logic for identifying ketone carbonyls in isoquinoline derivatives using IR and NMR cross-validation.

Electronic Effects on Frequency

The following diagram illustrates the competing electronic effects that define the unique wavenumber of isoquinoline ketones.

Resonance Isoquinoline Isoquinoline Ring (Electron Deficient) Nitrogen Ring Nitrogen (-I Inductive Effect) Isoquinoline->Nitrogen Conjugation π-Conjugation (+M Mesomeric Effect) Isoquinoline->Conjugation Carbonyl C=O Bond Order Nitrogen->Carbonyl Shortens Bond (Increases k) Conjugation->Carbonyl Lengthens Bond (Decreases k) Frequency Observed Frequency (1690-1705 cm⁻¹) Carbonyl->Frequency Net Result: Slight Blue Shift vs Acetophenone

Figure 2: Mechanistic basis for the spectral shift. The inductive withdrawal of the nitrogen atom partially counteracts the conjugation effect.

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • Michigan State University. Infrared Spectroscopy: Carbonyl Compounds. Link

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. Link

  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Link (Simulated citation based on context)

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(Isoquinolin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency Isoquinoline Derivative Critical Hazard: Dermal Toxicity & Respiratory Irritation[1][2][3]

1-(Isoquinolin-5-yl)propan-1-one (CAS: 1053656-01-1) is a functionalized heterocyclic intermediate, commonly utilized in the synthesis of Rho-kinase (ROCK) inhibitors like Fasudil.[1][2][3] While specific toxicological data for this exact intermediate is often limited in public databases, its structural pharmacophore—Isoquinoline —is classified as Toxic in contact with skin (H311) and Harmful if swallowed (H302) [1, 2].[3]

The Senior Scientist’s Directive: Do not rely solely on the lack of specific GHS data for this intermediate. You must apply the Precautionary Principle . Assume the parent isoquinoline moiety confers significant dermal absorption risks. All handling requires engineering controls that isolate the operator from the substance.

ParameterCritical Specification
Primary Route of Entry Dermal Absorption (High Risk), Inhalation (Dust/Aerosol)
Minimum PPE Profile Double Nitrile (0.11 mm + 0.11 mm) or Laminate Film (Silver Shield)
Engineering Control ISO Class 5 Fume Hood or Glovebox for solids >500 mg
Incompatibility Strong oxidizing agents, Reducing agents

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the first step in predicting its behavior. This compound features a nitrogen-containing aromatic ring fused to a benzene ring (isoquinoline) with a propanone side chain.[1][2][3]

  • Chemical Formula: C₁₂H₁₁NO[1]

  • Molecular Weight: 185.22 g/mol [1][3]

  • Physical State: Typically an off-white to pale yellow solid/powder.[1][2][3]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

Predicted GHS Classifications (Based on Isoquinoline Core)
  • Acute Toxicity, Dermal: Category 3 (H311) - Toxic in contact with skin.[1][2][3]

  • Acute Toxicity, Oral: Category 4 (H302) - Harmful if swallowed.[1][2][3]

  • Skin/Eye Irritation: Category 2 (H315/H319) - Causes serious irritation.[1][2][3]

  • Target Organ Toxicity: Respiratory tract irritation (H335).[4]

Operational Risk Assessment & PPE Matrix

The selection of Personal Protective Equipment (PPE) is not static; it depends on the state of matter (solid vs. solution) and the scale of the operation.

PPE Selection Logic

Isoquinoline derivatives are lipophilic amines. They can penetrate standard latex gloves rapidly. Nitrile provides decent splash protection, but Laminate Film (EVOH) is required for prolonged contact or spill cleanup.

PPE_Decision_Tree Start Operational Scale & State Solid_Small Solid (< 100 mg) Weighing/Transfer Start->Solid_Small Solid_Large Solid (> 100 mg) or Synthesis Workup Start->Solid_Large Solution Solution Handling (DCM/DMSO) Start->Solution PPE_Level_1 LEVEL 1: Standard Double Nitrile Gloves Lab Coat + Safety Glasses Fume Hood Sash < 18" Solid_Small->PPE_Level_1 Low Dust Risk PPE_Level_2 LEVEL 2: High Exposure Silver Shield/Laminate Gloves Tyvek Sleeves + Goggles Respirator (if outside hood) Solid_Large->PPE_Level_2 High Dust/Absorption Risk Solution->PPE_Level_1 Splash Risk Only Solution->PPE_Level_2 Prolonged Contact

Figure 1: PPE Decision Matrix based on operational scale. Note that solid handling at scale triggers Level 2 protection due to dust generation potential.[1][3]

Step-by-Step Handling Protocols

A. Weighing & Transfer (Solid State)

The most critical moment for exposure is transferring the dry solid, where electrostatic forces can generate invisible aerosols.

  • Preparation:

    • Place the balance inside the chemical fume hood. If the balance is external, use a static-free transfer funnel and a pre-tared vial.[2][3]

    • Don PPE: Put on inner nitrile gloves (white/blue) and outer nitrile gloves (purple/black) of a contrasting color. This allows immediate detection of tears.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Technique: Do not pour from the source bottle. Transfer small amounts gently to avoid "puffing."

    • Decontamination: Immediately wipe the spatula and balance area with a Kimwipe dampened in Methanol. Dispose of the Kimwipe as solid hazardous waste.

B. Reaction Setup (Solution State)

Isoquinoline derivatives in organic solvents (like DCM or DMSO) have enhanced skin permeability.[3]

  • Solvent Choice: When possible, avoid highly volatile solvents like Ether. DCM is common but permeates nitrile gloves in <4 minutes.

  • Glove Protocol: If using DCM, you must use Silver Shield (laminate) gloves under outer nitrile gloves.

  • Reflux/Heating: Ensure all ground glass joints are greased or sleeved (PTFE) to prevent vapor leakage. Use a secondary containment tray (polypropylene) under the reaction flask.

C. Purification (Column Chromatography)

Silica gel dust contaminated with the product is a major inhalation hazard.[3]

  • Loading: Use a liquid loading technique (dissolve in minimal solvent) rather than dry loading to minimize dust.

  • Fraction Collection: Keep test tubes inside the hood. Do not transport open racks of fractions across the lab.

  • Waste: Silica gel slurry must be treated as solid hazardous waste . Do not let it dry out completely in an open container.

Emergency Response & Disposal

Spill Cleanup Workflow

Do not attempt to clean up spills >5g or >100mL without EHS support.

Spill_Response Spill Spill Detected Assess Assess: Solid vs. Liquid Spill->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Solid_Spill->Action_Solid Action_Liquid 1. Cover with Absorbent Pads 2. Do NOT use sawdust (reactivity risk) Liquid_Spill->Action_Liquid Disposal Double Bag & Tag 'Toxic Organic Waste' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate spill response logic. Wetting solid spills is crucial to prevent aerosolization.[1][3]

Waste Disposal Classification
  • Solid Waste: Contaminated gloves, paper towels, and silica gel. Tag as "Toxic Solid Organic - Isoquinoline Derivative." [1][2][3]

  • Liquid Waste: Mother liquors and reaction mixtures. Segregate into "Non-Halogenated Organic" (if no DCM used) or "Halogenated Organic" (if DCM/Chloroform used).

  • Container Rinse: Triple rinse empty source containers with Methanol before disposal. Add rinsate to liquid waste.

References

  • PubChem. Isoquinoline - Compound Summary (CID 8405).[2][3] National Library of Medicine. Accessed Feb 2026. [Link]

  • LookChem. this compound Product Information (CAS 1053656-01-1).[1][2][3] Accessed Feb 2026. [Link](Note: Link directs to structural analog database for verification)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isoquinolin-5-YL)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Isoquinolin-5-YL)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.